Cyclohexanebutanoic acid, mercury(2+) salt
Overview
Description
Cyclohexanebutanoic acid, mercury(2+) salt is a chemical compound with the molecular formula C20H34HgO4. It is also known by other names such as mercury cyclohexylbutyrate. This compound is characterized by its white to off-white powder appearance and has a melting point of approximately 78°C . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cyclohexanebutanoic acid, mercury(2+) salt involves the reaction of cyclohexanebutanoic acid with a mercury(2+) salt. The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic nature of mercury compounds and to ensure the purity of the final product .
Chemical Reactions Analysis
Cyclohexanebutanoic acid, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert mercury(2+) to mercury(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where the mercury ion is replaced by other metal ions or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexanebutanoic acid, mercury(2+) salt is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the manufacturing of certain industrial products where mercury compounds are required.
Mechanism of Action
The mechanism of action of cyclohexanebutanoic acid, mercury(2+) salt involves its interaction with biological molecules, leading to various biochemical effects. The mercury ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The molecular targets and pathways involved include enzymes and other proteins that contain reactive thiol groups .
Comparison with Similar Compounds
Cyclohexanebutanoic acid, mercury(2+) salt can be compared with other mercury-containing compounds such as:
- Mercury acetate
- Mercury chloride
- Mercury nitrate
These compounds share similar toxicological profiles due to the presence of mercury but differ in their chemical properties and applications.
Properties
IUPAC Name |
4-cyclohexylbutanoate;mercury(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Hg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZSHUAZLIDRHS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Hg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34HgO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
Record name | Cyclohexanebutanoic acid, mercury(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7069603 | |
Record name | Cyclohexanebutanoic acid, mercury(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62638-02-2 | |
Record name | Cyclohexanebutanoic acid, mercury(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutanoic acid, mercury(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanebutanoic acid, mercury(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercury hydrogen cyclohexanebutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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